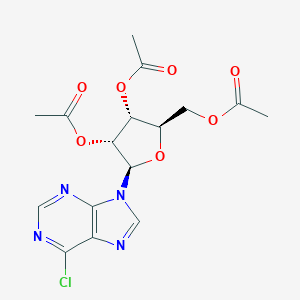

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Description

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a purine nucleoside derivative characterized by a fully acetylated ribose moiety and a 6-chloro substitution on the purine base. It is structurally related to adenosine but modified to enhance stability and reactivity for synthetic applications. This compound, also known as 2,3,5-tri-O-acetyl-6-chloropurine riboside (CAS: 5987-73-5), is synthesized via acetylation of 6-chloropurine riboside using acetic anhydride under catalytic conditions, achieving yields up to 84% . Key spectral data include:

- 1H NMR (CDCl3): δ 8.95 (s, 1H, purine H8), 6.22 (d, J = 5.3 Hz, sugar H1'), 2.10–2.05 (acetyl CH3) .

- HRMS: [M + Na]+ calculated m/z 537.2738 (for brominated analog), observed 537.2733 .

The compound serves as a critical intermediate in nucleoside chemistry, enabling further functionalization at the C6 position via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOTYVPMBNDAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-73-5 | |

| Record name | NSC281799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that exhibits significant biological activity due to its structural components. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Formula

- Chemical Formula : C₁₆H₁₇ClN₄O₇

- Molecular Weight : 412.78 g/mol

Structural Features

The compound features:

- A tetrahydrofuran backbone , which contributes to its solubility and reactivity.

- A 6-chloro-9H-purine moiety , indicating potential interactions with nucleic acids and enzymes involved in purine metabolism.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrofuran with chloro-purine | Potential antiviral and anticancer properties |

| Ribavirin | Nucleoside analogue with antiviral properties | Used against viral infections |

| 6-Thioguanine | Purine analogue with sulfur substitution | Anticancer agent |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Nucleic Acid Synthesis : The purine derivative suggests potential roles in nucleic acid metabolism, possibly acting as an inhibitor in enzymatic pathways crucial for DNA/RNA synthesis.

- Antiviral and Anticancer Properties : Preliminary studies indicate that the compound may exhibit antiviral activity against certain viruses and could be effective in cancer treatment due to its structural similarity to known anticancer agents.

Case Studies and Research Findings

- Antiviral Activity :

- Anticancer Potential :

-

Enzymatic Interaction Studies :

- Interaction studies using enzyme assays have revealed that the compound can act as a substrate or inhibitor for specific kinases involved in cell signaling pathways. This could provide insights into its role in modulating cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs and their key properties:

Key Comparisons

- Reactivity: The 6-chloro group in the target compound is more electrophilic than 6-amino (2b) or 6-acetamido (SI2) analogs, making it suitable for nucleophilic aromatic substitutions . Brominated analogs (e.g., SI6) exhibit lower yields (31%) due to steric hindrance during synthesis .

Stability :

- Synthetic Utility: The target compound’s acetyl groups protect hydroxyl moieties during cross-coupling reactions, preventing undesired side reactions . 6-Amino derivatives (e.g., 2b) serve as precursors for fluorescent probes but require harsh deprotection conditions .

Preparation Methods

Mechanism and Reaction Design

The Vorbrüggen reaction remains the most widely employed method for synthesizing β-nucleosides due to its high stereoselectivity and mild conditions. This Lewis acid-catalyzed coupling involves:

-

Silylation of 6-Chloropurine : The purine base is treated with hexamethyldisilazane (HMDS) to form a silylated intermediate, enhancing its nucleophilicity.

-

Electrophilic Sugar Activation : A fully acetylated ribofuranose derivative (1--acetyl-2,3,4-tri--acetyl-β-D-ribofuranose) serves as the sugar donor, with the anomeric acetoxy group acting as the leaving group.

-

Coupling Catalysis : Trimethylsilyl triflate (TMSOTf) facilitates the formation of a riboxacarbenium ion, which reacts with the silylated purine to yield the β-anomer exclusively.

Step-by-Step Procedure

A representative protocol from US Patent 6,762,170B1 involves:

-

Combine 1--acetyl-2,3,4-tri--acetyl-β-D-ribofuranose (1.2 eq) and silylated 6-chloropurine (1 eq) in anhydrous acetonitrile under argon.

-

Add TMSOTf (0.2 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) at 0°C.

-

Stir at 50°C for 12 hours, followed by quenching with aqueous NaHCO₃.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–72%.

Key Advantage : The β-selectivity arises from neighboring-group participation of the C2 acetyl group, ensuring >99% anomeric purity.

Alternative Synthesis Strategies

Metal Salt Method

Historically, mercury or silver salts of heterocycles were reacted with halogenated sugars, but sodium salts are now preferred for reduced toxicity. For example:

-

Generate the sodium salt of 6-chloropurine using NaH in dimethylformamide (DMF).

-

React with 1-bromo-2,3,4-tri--acetyl-β-D-ribofuranose at 80°C for 6 hours.

-

Isolate the product via precipitation in ice-cold water.

Yield : 50–55%.

Limitation : Lower stereoselectivity (β:α ≈ 4:1) due to the absence of neighboring-group participation.

Fusion Method

This traditional approach involves:

-

Heating 6-chloropurine and 1--acetyl-2,3,4-tri--acetyl-β-D-ribofuranose at 155°C without solvent.

-

Cooling and recrystallizing from ethanol.

Yield : ≤50%.

Drawback : Thermal degradation risks and poor scalability.

Protection-Deprotection Strategies

Acetyl Group Retention

Unlike typical nucleoside syntheses, the target compound retains acetyl groups at C2, C3, and C4. This necessitates:

Anomeric Configuration Control

The β-configuration is ensured by:

-

Electron-Withdrawing Acetates : Stabilize the riboxacarbenium ion intermediate, favoring β-attack.

-

Low-Temperature Coupling : Reactions at 0–25°C minimize epimerization.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-8), 6.15 (d, = 4.2 Hz, H-1'), 5.45–5.30 (m, H-2', H-3'), 4.40–4.25 (m, H-4', H-5'), 2.10–2.05 (3s, 9H, OAc).

-

HRMS : Calculated for C₁₆H₁₇ClN₄O₇ [M+H]⁺: 413.0854; Found: 413.0856.

Comparative Analysis of Methods

| Method | Yield | β:α Ratio | Scalability | Complexity |

|---|---|---|---|---|

| Vorbrüggen Reaction | 68–72% | >99:1 | High | Moderate |

| Metal Salt | 50–55% | 4:1 | Moderate | Low |

| Fusion | ≤50% | 3:1 | Low | Low |

Q & A

Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate?

The synthesis typically involves reacting intermediates such as 2-(6-chloro-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)-tetrahydrofuran-3,4-diyl diacetate (18) or its dichloro analog (19) with cycloalkyl, arylalkyl, or heteroaryl amines, followed by sugar deprotection under basic conditions (e.g., NaOH or KOH). The intermediates themselves are synthesized via previously reported methods involving regioselective substitution at the N6 position of the purine ring. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and substituent positions (e.g., characteristic shifts for acetoxy groups at C2, C3, and C4, and purine protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., analogs like 8j and 9a–c show distinct melting points between 76–142.5°C, correlating with structural variations) .

Q. What are the optimal storage conditions to ensure the compound's stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong oxidizers, or acidic/basic environments, as these may hydrolyze the acetoxy groups. Stability under these conditions is typically >12 months, as observed for structurally related nucleoside analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the purine N6 position.

- Temperature Control : Reactions performed at 50–60°C balance reactivity and side-product formation.

- Catalyst Use : Transition metal catalysts (e.g., CuI) improve click chemistry efficiency for triazole derivatives, as seen in 8j–l and 9a–c synthesis (yields >70%) .

- Deprotection Conditions : Controlled basic hydrolysis (pH 10–12) minimizes undesired ring-opening side reactions .

Q. What strategies are effective in analyzing and resolving contradictions in NMR data for structurally similar derivatives?

- Differential Solvent Systems : Use DMSO-d6 vs. CDCl3 to resolve overlapping proton signals. For example, H2' and H3' in the tetrahydrofuran ring show distinct splitting patterns in DMSO-d6 .

- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between purine and sugar moieties.

- Comparative Analysis : Cross-reference with analogs (e.g., 9b vs. 9c ) to identify substituent-induced chemical shift deviations (e.g., halogen substituents deshield adjacent protons by 0.2–0.5 ppm) .

Q. How do structural modifications at the N6 position influence the biological activity of this compound?

- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., 8j and fluorinated analogs) enhance metabolic stability by reducing enzymatic cleavage.

- Bulkier Substituents : Arylalkyl groups (e.g., benzyl in 9a ) improve target binding affinity but may reduce solubility.

- Triazole Linkers : Derivatives like 8l exhibit dual adenosine receptor (A1/A2A) agonism, as shown in in vitro assays .

Q. What methodological approaches are recommended for assessing the compound's stability under varying pH and temperature conditions?

- Kinetic Studies : Monitor degradation via HPLC at intervals (0–48 hours) under physiological (pH 7.4) and acidic/basic (pH 2–10) conditions.

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and quantify remaining intact product.

- Mass Spectrometry : Identify degradation products (e.g., deacetylated species or purine ring-opened byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.